Cbz-D-Phenylalaninal

概要

説明

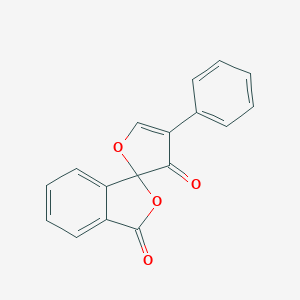

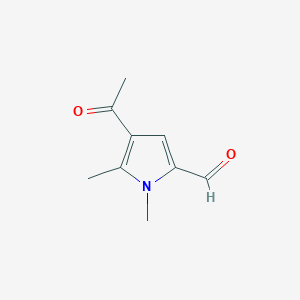

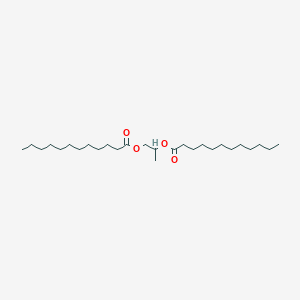

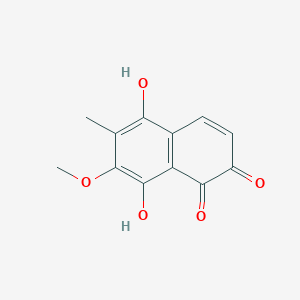

Cbz-D-Phenylalaninal, also known as N-CBZ-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is modified with a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino functional group. This modification is crucial for preventing unwanted reactions during the synthesis of peptides, particularly when specific amino acid sequences are required .

Synthesis Analysis

The synthesis of this compound-related compounds has been explored in various studies. For instance, the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu was achieved using N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and L-leucine (Leu) with N, N'-dicyclohexylcarbodiimide (DCC) as a condensing agent in a reversed micellar system . Another study focused on synthesizing an intermediate for HIV protease inhibitors, which involved multiple steps starting from natural L-phenylalanine (L-Phe), including amino protection and the Arndt-Eistert reaction .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of the Cbz protecting group attached to the amino group of the phenylalanine. This structure has been confirmed by various analytical techniques such as LC-MS and X-ray diffraction, which provide detailed information about the molecular configuration and the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The chemical behavior of this compound in reactions is influenced by the presence of the Cbz group. For example, in the synthesis of dipeptides, the Cbz group on the phenylalanine prevents it from reacting with other compounds until the desired reaction conditions are met, such as the presence of a condensing agent like DCC . The Cbz group can be removed later in the synthesis process to yield the free amino group necessary for peptide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are affected by the Cbz protecting group. For instance, the solubility and reactivity of the compound can be altered. In high-performance liquid chromatography (HPLC), the retention factor of N-CBZ-D-phenylalanine was found to decrease with the addition of ionic liquid to the mobile phase, which also improved the resolution between D-tryptophan and N-CBZ-D-phenylalanine . These properties are crucial for the separation and purification processes in peptide synthesis.

科学的研究の応用

Enzyme Inhibition

Cbz-D-Phenylalaninal and its analogs demonstrate significant inhibitory effects on enzymes like chymotrypsin and subtilisin. The structure-activity relationship of these compounds indicates their potential as enzyme inhibitors, with some showing potent inhibition of subtilisin and chymotrypsin (Pietrusewicz et al., 2009).

Peptide Synthesis

This compound is used in the synthesis of peptides like aspartame precursors. The use of organic-solvent-stable proteases in aqueous-organic solvent systems has been explored to improve the reaction rates and yields for synthesizing these peptides (Tsuchiyama et al., 2007).

Complexation Thermodynamics

Studies on complexation thermodynamics involve this compound to understand the stability constants, standard free energies, enthalpies, and entropy changes in host−guest complexation. This research provides insights into the thermodynamic control of supramolecular systems (Rekharsky & Inoue, 2000).

Chromatographic Separation

Research involving this compound focuses on improving chromatographic separation techniques. The use of ionic liquids as additives in the mobile phase during high-performance liquid chromatography (HPLC) has shown improvements in the separation of compounds like D-tryptophan and N-CBZ-D-phenylalanine (김은철 et al., 2006).

Non-Enzymatic Synthesis

The non-enzymatic synthesis of dipeptides involving this compound has been studied, with focus on optimizing operational conditions like pH and water content to maximize yields (Matsumoto & Hano, 2021).

Molecular Imprinting

This compound is used in the preparation of uniform-sized polymer beads molecularly imprinted for N-carbobenzoxy-L-phenylalanine. These materials demonstrate an imprinting effect and adsorption properties, indicating their potential use in selective adsorption applications (Guo et al., 2005).

Chiral Stationary Phase Development

作用機序

Target of Action

Cbz-D-Phenylalaninal is a derivative of the amino acid D-Phenylalanine . The primary targets of D-Phenylalanine are the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical pathways, including the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Mode of Action

For instance, D-Phenylalanine is known to be a precursor in the synthesis of neurotransmitters norepinephrine and dopamine

Biochemical Pathways

D-Phenylalanine, from which this compound is derived, is involved in several biochemical pathways. It is an essential aromatic amino acid that serves as a precursor for melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These compounds play vital roles in various physiological processes, including pigmentation, neurotransmission, and hormone regulation .

Pharmacokinetics

The adme properties of a compound are crucial in determining its bioavailability and overall pharmacological effect . These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .

Result of Action

Based on the known effects of d-phenylalanine, it can be inferred that this compound might influence the synthesis of key biochemical compounds, potentially leading to changes in pigmentation, neurotransmission, and hormone regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability, its interaction with targets, and its overall pharmacological effect

特性

IUPAC Name |

benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444829 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63219-70-5 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。